molecular formula C10H4ClFN2 B3031457 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile CAS No. 36937-88-9

2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile

Cat. No.: B3031457
CAS No.: 36937-88-9
M. Wt: 206.6 g/mol
InChI Key: BNHYEOYUVVJRCF-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile is a useful research compound. Its molecular formula is C10H4ClFN2 and its molecular weight is 206.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Drug Precursors

Compounds with similar structural motifs to 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile are often explored in organic synthesis for the development of pharmaceuticals and advanced materials. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, involves cross-coupling reactions that could share mechanistic similarities with reactions involving this compound (Qiu et al., 2009). Such compounds can serve as intermediates in synthesizing non-steroidal anti-inflammatory drugs and other pharmacologically active molecules.

Chemosensors and Fluorophores

The structure of this compound suggests potential applications in the development of chemosensors, given its aromatic system that could interact with various analytes. Research on DFP-based compounds for detecting metal ions, anions, and neutral molecules demonstrates the versatility of fluorophoric platforms in sensing applications, which could be relevant to exploring the uses of this compound (Roy, 2021).

Environmental and Health Safety Studies

Understanding the environmental persistence and potential health impacts of chemical compounds is crucial. Studies on compounds like FTY720 and PFASs, which share structural features such as aromatic rings and halogenation with this compound, highlight the importance of assessing the environmental fate and toxicological effects of such compounds (Zhang et al., 2013); (Wang et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClFN2/c11-9-2-1-3-10(12)8(9)4-7(5-13)6-14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHYEOYUVVJRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C(C#N)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352544
Record name 2-Chloro-6-fluorobenzalmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36937-88-9
Record name 2-Chloro-6-fluorobenzalmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile

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